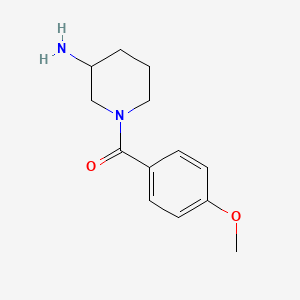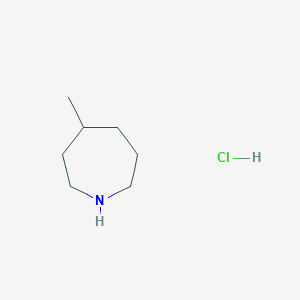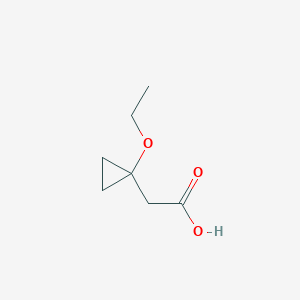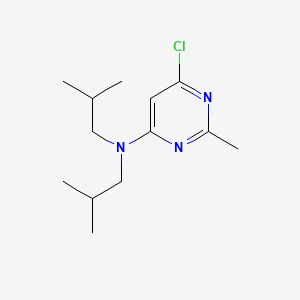![molecular formula C32H40N4O6 B1465859 cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid CAS No. 210755-31-0](/img/structure/B1465859.png)
cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Descripción general
Descripción
cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid: is a synthetic peptide derivative used in solid-phase peptide synthesis (SPPS). The compound is composed of fluorenylmethyloxycarbonyl (Fmoc) protected D-histidine (His) with a tert-butyloxycarbonyl (Boc) protecting group on the side chain, and cyclohexylalanine (Cha). This compound is crucial in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of D-histidine is protected with the Fmoc group.
Boc Protection: The imidazole side chain of D-histidine is protected with the Boc group.
Coupling with Cha: The protected D-histidine is then coupled with cyclohexylalanine using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Boc group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, and bases like DIPEA.
Major Products Formed:
Deprotected Amino Acids: Removal of Fmoc and Boc groups yields free amino and imidazole groups.
Peptide Chains: Coupling reactions result in the formation of peptide chains with cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid as a building block.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biology:
Protein Engineering: Employed in the synthesis of modified proteins for research purposes.
Biomarker Discovery: Used in the development of peptide-based biomarkers for disease detection.
Medicine:
Therapeutic Peptides: Incorporated into the design of therapeutic peptides for various diseases.
Vaccine Development: Used in the synthesis of peptide antigens for vaccine research.
Industry:
Material Science: Applied in the development of peptide-based materials with unique properties.
Catalysis: Used in the design of peptide-based catalysts for chemical reactions.
Mecanismo De Acción
Mechanism: The mechanism of action of cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups ensure selective reactions at the desired functional groups, allowing for the stepwise assembly of peptides.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.
Selective Deprotection: The protecting groups can be selectively removed to expose reactive sites for further coupling reactions.
Comparación Con Compuestos Similares
Fmoc-L-His(Boc)-OH: Similar structure but with L-histidine instead of D-histidine.
Fmoc-D-His(Trt)-OH: Uses trityl (Trt) protecting group instead of Boc.
Fmoc-D-His(Boc)-OMe: Methyl ester derivative of Fmoc-D-His(Boc)-OH.
Uniqueness:
Stereochemistry: The use of D-histidine provides unique properties compared to L-histidine derivatives.
Protecting Groups: The combination of Fmoc and Boc protecting groups offers selective deprotection options, enhancing the versatility in peptide synthesis.
Propiedades
IUPAC Name |
cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2/t22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXYAHZNOKVIG-VZYDHVRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




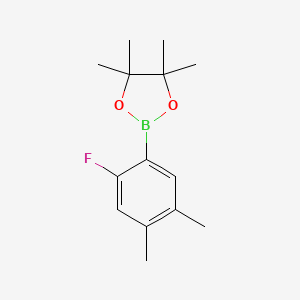
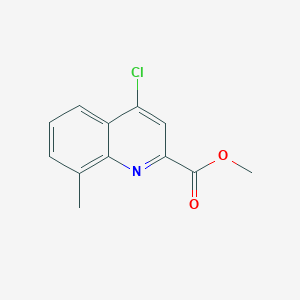
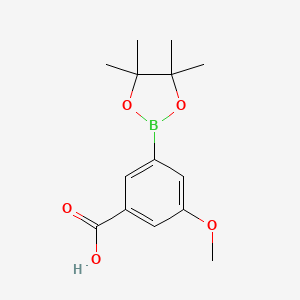
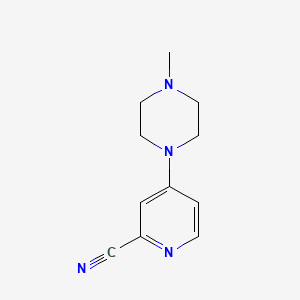
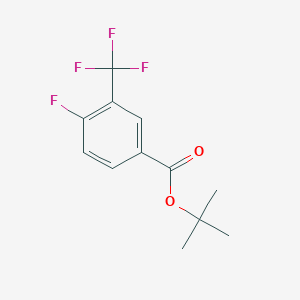
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)
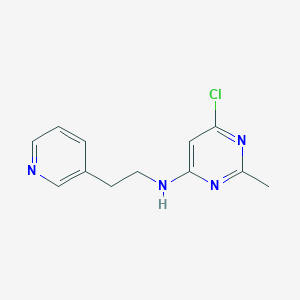
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)
